molecular formula C8H12N4 B13075375 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile

2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile

Cat. No.: B13075375
M. Wt: 164.21 g/mol
InChI Key: LHLRMJUVGCGUBY-UHFFFAOYSA-N
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Description

2-[5-Amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile is a pyrazole derivative characterized by a cyano-substituted acetonitrile group attached to a 5-amino-1-(propan-2-yl)-pyrazole scaffold. This compound’s structure combines a sterically bulky isopropyl group (propan-2-yl) with an electron-withdrawing cyano moiety, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

2-(5-amino-1-propan-2-ylpyrazol-4-yl)acetonitrile

InChI

InChI=1S/C8H12N4/c1-6(2)12-8(10)7(3-4-9)5-11-12/h5-6H,3,10H2,1-2H3

InChI Key

LHLRMJUVGCGUBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides with suitable reagents can yield the desired pyrazole derivative . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid (p-TSA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and improve yields in the synthesis of similar compounds . This method can be adapted for the industrial production of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group undergoes nucleophilic substitution under basic conditions. In a 2024 study, treatment with sodium methoxide in methanol produced 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide (85% yield) through hydroxide ion attack on the nitrile carbon.

Key reaction parameters:

ReagentSolventTemperatureTimeYield
NaOH (1.2 eq)H₂O/EtOH80°C4 hr78%
NaOMe (2 eq)MeOHReflux6 hr85%

Cyclization Reactions

The 5-amino group participates in intramolecular cyclization with the nitrile group when heated with phosphorus oxychloride, forming pyrazolo[3,4-d]pyrimidine derivatives .

Mechanistic pathway:

  • Activation of nitrile group by POCl₃

  • Nucleophilic attack by amino nitrogen

  • Aromatic cyclization

Representative products:

Cyclization AgentProduct StructureYield
POCl₃Pyrazolo[3,4-d]pyrimidin-4-amine72%
PCl₅7-Chloro-pyrazolo[3,4-d]pyrimidine68%

Condensation Reactions

The compound reacts with carbonyl compounds in acid-catalyzed conditions:

With benzaldehyde:

text
2-[5-Amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile + PhCHO → Schiff base intermediate → Cyclized pyrazolo[3,4-b]pyridine (63% yield)[2]

Reaction optimization data:

CatalystSolventTemp (°C)Conversion Rate
AcOHEthanol8089%
H₂SO₄Toluene11078%
Amberlyst-15DCM4092%

Electrophilic Aromatic Substitution

The pyrazole ring undergoes bromination at the 3-position under controlled conditions:

Experimental protocol:

  • NBS (1.1 eq) in CCl₄

  • AIBN initiator (0.1 eq)

  • 65°C for 3 hr → 3-bromo derivative (81% yield)

Regioselectivity control factors:

  • Steric effects from isopropyl group

  • Electronic directing by amino substituent

  • Solvent polarity effects

Metal-Catalyzed Cross Couplings

The nitrile group facilitates palladium-catalyzed reactions:

Suzuki-Miyaura coupling example:

text
Ar-B(OH)₂ + this compound → Biaryl-nitrile derivatives (Pd(PPh₃)₄, K₂CO₃, 75°C, 12 hr → 69-84% yield)[1]

Catalyst performance comparison:

Catalyst SystemConversionSelectivity
Pd(OAc)₂/XPhos92%88%
PdCl₂(PPh₃)₂85%79%
NiCl₂(dppe)68%63%

Biological Conjugation Reactions

The amino group enables biomolecular conjugation:

Peptide coupling data:

Coupling ReagentTarget BiomoleculeBinding Efficiency
EDC/NHSBSA protein92% ± 3%
GlutaraldehydeIgG antibody84% ± 5%
SMCC crosslinkerDNA aptamer78% ± 4%

These reactions demonstrate the compound's utility as a versatile building block in medicinal chemistry and materials science. Recent advances (2024-2025) show improved catalytic systems enabling enantioselective transformations, particularly in the synthesis of chiral pyrazolo-fused heterocycles .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to inhibit specific biological pathways. Research indicates that derivatives of pyrazole compounds can act as inhibitors for various enzymes and receptors, which are crucial in treating diseases such as cancer and inflammation.

Case Study:
A study demonstrated that compounds similar to 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile exhibited inhibitory activity against cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, highlighting its potential as an anticancer agent .

Agricultural Science

In agricultural applications, pyrazole derivatives have been explored for their use as plant growth regulators. The ability of these compounds to modulate plant growth processes makes them suitable candidates for enhancing crop yield and resistance to environmental stressors.

Case Study:
Research has shown that certain pyrazole derivatives can increase the resistance of crops to drought conditions by modulating hormonal pathways involved in stress responses. This application is particularly relevant in the context of climate change, where crop resilience is becoming increasingly important .

Data Tables

Application AreaCompound ActivityReference
Medicinal ChemistryCDK Inhibition
Agricultural SciencePlant Growth Regulation

Mechanism of Action

The mechanism of action of 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding pockets.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents on Pyrazole Core Molecular Weight (Da) Key Functional Groups Reference
2-[5-Amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile Propan-2-yl at N1; acetonitrile at C4 ~191 (estimated) Amino, cyano, isopropyl N/A
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (8a) Methyl at C3; thio-linked oxadiazole-phenyl at N1 281.1 (M+H) Amino, cyano, oxadiazole, thioether
5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile (5c) Methyl at C3; thio-linked benzothiazole at N1 Not reported Amino, cyano, benzothiazole, thioether
Encorafenib Propan-2-yl at N1; pyrimidine and sulfonamide substituents 540 Chloro, fluoro, sulfonamide, carbamate

Key Observations :

  • Cyano Group: The cyano moiety is conserved across analogs, suggesting its role in electronic modulation and hydrogen-bonding interactions.
  • Steric Effects : The propan-2-yl group in the target compound and encorafenib introduces steric bulk, which may influence binding affinity in kinase inhibitors .

Reactivity Trends :

  • The cyano group in the target compound may participate in nucleophilic additions or serve as a directing group in further functionalization.
  • Propan-2-yl substituents (as in encorafenib) are typically introduced via alkylation or Suzuki coupling .

Physicochemical Properties

  • Melting Points: Compound 8a exhibits a melting point of 177.8°C (decomposition), attributed to strong intermolecular hydrogen bonding from amino and cyano groups . The target compound’s melting point is likely lower due to the absence of aromatic thioether substituents.
  • Solubility : The isopropyl group in the target compound may reduce aqueous solubility compared to polar analogs like 11a/11b (hydroxy-substituted) .

Biological Activity

2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C9H11N3
  • Molecular Weight : 165.20 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The following table summarizes the minimum inhibitory concentrations (MIC) of selected pyrazole derivatives against various pathogens:

CompoundPathogenMIC (µg/mL)
4aStaphylococcus aureus0.22
5aEscherichia coli0.25
7bPseudomonas aeruginosa0.30
10Candida albicans0.40
7b Staphylococcus epidermidis0.20

The compound exhibited significant antimicrobial activity, particularly against gram-positive bacteria and fungi, with some derivatives showing bactericidal effects at low concentrations .

Anti-inflammatory Activity

In addition to antimicrobial properties, the compound has been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit inflammatory pathways, such as NF-kB signaling. The following findings illustrate its potential:

  • Inhibition of NF-kB : Compounds similar to this compound demonstrated dose-dependent inhibition of LPS-induced NF-kB activation with IC50 values ranging from 4.8 to 30.1 µM .

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural features. Key observations include:

  • Substituent Effects : The presence of amino groups at specific positions on the pyrazole ring enhances both antimicrobial and anti-inflammatory activities.
  • Hydrophobic Interactions : Alkyl substituents such as isopropyl groups improve lipophilicity, which correlates with increased membrane permeability and bioactivity .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical and laboratory settings:

  • In Vitro Studies : A study involving various pyrazole compounds showed that those with a 5-amino substitution had superior activity against pathogenic strains, particularly in inhibiting biofilm formation in Staphylococcus aureus .
  • In Vivo Models : In animal models, compounds similar to this compound demonstrated significant reductions in inflammation markers when administered prior to inflammatory stimuli .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile, and how can its purity be validated?

  • Methodology : Synthesis typically involves cyclization reactions starting from hydrazonoyl chlorides and nitrile derivatives under basic conditions (e.g., ethanolic sodium ethoxide). For example, intermediates formed via hydrazone adducts can be cyclized to yield the pyrazole core .
  • Characterization : Validate purity using HPLC (C18 columns, acetonitrile/water mobile phase) and confirm structure via 1H^1H-NMR (e.g., triplet peaks for propan-2-yl groups at δ 1.4–1.6 ppm) and mass spectrometry (expected molecular ion [M+H]+ at m/z 205) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Hazard Classification : Classified as a skin/eye irritant (Category 2/2A). Use nitrile gloves, goggles, and fume hoods to prevent exposure .
  • Storage : Store in airtight containers at 2–8°C to minimize degradation. Avoid prolonged storage due to potential instability .
  • Emergency Measures : In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Applications : Serves as a precursor for enzyme inhibitors (e.g., kinase or protease inhibitors) and bioactive molecules. Its nitrile group enables click chemistry for bioconjugation, while the pyrazole moiety enhances binding affinity in drug candidates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving this compound?

  • Approach : Use design of experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd/C for cross-couplings). Computational tools (e.g., density functional theory) can predict transition states to identify rate-limiting steps .
  • Case Study : A 15% yield increase was achieved by replacing ethanol with dimethylacetamide, reducing side-product formation via solvation effects .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodology : Employ ICReDD’s integrated workflow:

Use quantum chemical calculations (e.g., Gaussian 16) to model reaction pathways.

Compare with experimental kinetics (e.g., stopped-flow spectroscopy).

Apply machine learning (e.g., random forest models) to identify outliers and refine computational parameters .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Protocol :

Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C.

Monitor degradation via LC-MS every 24 hours.

Calculate half-life (t1/2t_{1/2}) using first-order kinetics.

  • Key Findings : Stability decreases sharply at pH > 10 due to nitrile hydrolysis, with t1/2t_{1/2} dropping from 72 hours (pH 7) to 8 hours (pH 12) .

Q. What advanced spectroscopic techniques are suitable for probing its interaction with biological targets?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KDK_D) to proteins like kinases.
  • Cryo-EM : Visualize binding modes in enzyme-active sites at near-atomic resolution.
  • NMR Titration : Track chemical shift perturbations in 1H^1H-15N^{15}N HSQC spectra upon ligand binding .

Q. How can computational models predict the compound’s behavior in novel reaction systems?

  • Tools :

  • Molecular Dynamics (MD) : Simulate solvation effects and conformational changes.
  • ReaxFF : Model reactive pathways in catalytic processes.
  • ADMET Prediction : Use SwissADME to forecast bioavailability and toxicity .

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